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Compound of Interest |

Compound Name: 2-Vinylisonicotinic acid
CAS No.: 1211520-08-9
Cat. No.: B6320025
. J

A Bio-Orthogonal Handle for Post-Synthetic MOF
Functionalization
Executive Summary

2-Vinylisonicotinic acid (2-VINA) represents a high-value "heterotopic” ligand in the design of
Metal-Organic Frameworks (MOFs). Unlike standard dicarboxylate linkers (e.g., terephthalic
acid) that form the structural scaffold, 2-VINA features a pyridine nitrogen and a carboxylic acid
group, making it an ideal candidate for pillared-layer architectures or as a functional capping
ligand on zirconium-oxo clusters (e.g., MOF-808, UiO-66 defects).

The critical value of 2-VINA lies in its vinyl (-CH=CH:2) substituent. This alkene moiety is
electronically distinct from the aromatic ring and sterically accessible, serving as a "click-ready"”
handle for thiol-ene ligation or radical polymerization. For drug development, this enables the
covalent attachment of thiolated active pharmaceutical ingredients (APIs) or the growth of
polymer shells to control release kinetics, without compromising the MOF's crystalline integrity.

Chemical Profile & Strategic Utility
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Property Specification Strategic Implication
Commercially available;
CAS Number 1211520-08-9 ) ,
scalable for pilot studies.
Pyridine-4-carboxylic acid w/ 2-  Heterotopic donor (N & O)
Structure ) - )
vinyl group allows specific node targeting.
Susceptible to Thiol-Ene
o ] "Click" (radical/base catalyzed)
Reactivity Vinyl group (Alkene)
and Inverse Electron Demand
Diels-Alder (IEDDA).
Synthesis requires
N Thermal: < 200°C temperature control (<120°C)
Stability

(Polymerization risk)

or radical inhibitors if high T is

needed.

Pore Environment

Hydrophobic/Reactive

Vinyl group increases pore
hydrophobicity, aiding
adsorption of non-polar drugs

prior to conjugation.

Protocol A: Synthesis of Vinyl-Functionalized Zr-
MOF (MOF-808-V)

Rationale: MOF-808 (ZreO4(OH)4(BTC)2(HCOO)s) is a 6-connected network with highly
accessible pores. The formate ligands on the Zrs cluster are labile and can be exchanged with

2-VINA. This protocol describes the Direct Synthesis approach, incorporating 2-VINA as a

capping ligand in situ to maximize distribution uniformity.

Materials

e Zirconyl Chloride Octahydrate (ZrOClz2:8H20)

e Trimesic Acid (HsBTC)

e 2-Vinylisonicotinic Acid (2-VINA)
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e N,N-Dimethylformamide (DMF)[1]

e Formic Acid (Modulator)[2]

Step-by-Step Methodology

e Precursor Dissolution:

o In a 20 mL scintillation vial, dissolve ZrOCl2:8H20 (97 mg, 0.30 mmol) and HsBTC (21 mg,
0.10 mmol) in DMF (10 mL).

o Sonicate for 10 minutes until a clear solution is obtained.
e Ligand Incorporation (The "Vinyl Cap"):
o Add 2-VINA (45 mg, 0.30 mmol) to the mixture.

o Note: The molar ratio of Zr:Linker:Cap is set to 3:1:3 to ensure saturation of the cluster
equatorial sites with the vinyl-pyridine ligand.

e Modulation & Solvothermal Synthesis:
o Add Formic Acid (1 mL) to slow nucleation and improve crystallinity.
o Seal the vial with a Teflon-lined cap.
o Incubate in a programmable oven:
» Ramp: 2°C/min to 100°C.

= Dwell: 24 hours. (Note: We limit T to 100°C to prevent thermal polymerization of the
vinyl groups).

e Washing & Activation:
o Centrifuge the resulting white powder (6000 rpm, 10 min) and decant the supernatant.

o Solvent Exchange: Resuspend in fresh DMF (3x) over 24 hours, followed by Acetone (3x)
over 24 hours.
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o Critical Step: Do not use methanol if performing immediate thiol-ene click, as protic
solvents can sometimes interfere with radical propagation depending on the initiator.
Acetone is preferred.

e Drying:

o Activate under vacuum at ambient temperature for 12 hours. Avoid high-heat activation
(>100°C) to preserve the vinyl functionality.

Workflow Visualization
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Figure 1: Direct synthesis workflow for incorporating 2-vinylisonicotinic acid into the Zr-MOF
node.

Protocol B: Post-Synthetic Modification (Thiol-Ene
"Click")

Rationale: This protocol demonstrates the covalent attachment of a thiolated drug mimic (e.g.,
2-mercaptoethanol or a thiol-drug like Captopril) to the MOF pore walls via the vinyl handle.

Reaction Mechanism

The reaction proceeds via a radical-mediated anti-Markovnikov addition. The vinyl group on the
MOF acts as the "ene," and the drug acts as the "thiol."

Materials

e MOF-808-Vinyl (from Protocol A)
e Thiol Ligand (e.g., 1-Adamantanethiol for hydrophobicity testing, or a thiolated peptide)

e Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone)
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e Solvent: Chloroform or Ethanol (degassed)

e UV Light Source: 365 nm (Handheld UV lamp is sufficient)

Step-by-Step Methodology

e Preparation:

o In a quartz vial or borosilicate glass tube, suspend MOF-808-Vinyl (50 mg) in Chloroform
(4 mL).

o Degas the mixture by bubbling N2 for 15 minutes (oxygen inhibits radical reactions).
o Reagent Addition:

o Add the Thiol Ligand (5 equivalents relative to vinyl content).

o Add DMPA (0.1 equivalents).
e Irradiation (The "Click"):

o Stir the suspension gently.[3]

o Irradiate with UV light (365 nm) at room temperature for 60 minutes.

o Note: If UV is not available, thermal initiation with AIBN (Azobisisobutyronitrile) at 60°C for
4 hours is a viable alternative.

e Purification:

o Centrifuge and wash extensively with Chloroform (3x) and Methanol (3x) to remove
unreacted thiol and initiator.

o The resulting MOF-Drug Conjugate is ready for release studies.

Mechanism Visualization
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Figure 2: Mechanistic pathway for the conjugation of thiol-drugs to the 2-vinylisonicotinic acid
linker.

Characterization & Validation

To ensure scientific integrity, the following data points must be verified:
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Technique

Expected Observation

Validation Criteria

1H-NMR (Digestion)

Digest MOF in DCI/DMSO-de.

Look for vinyl protons at 5.5—

6.7 ppm.

Pre-Click: Vinyl peaks
present.Post-Click: Vinyl peaks
disappear; new alkyl peaks

appear.

Comparison with simulated

Retention of crystallinity after

synthesis and click reaction.

PXRD L
MOF-808 pattern. Peak broadening indicates
polymer filling.
MOF-808-Vinyl: ~1500-2000
m2/g.Conjugate: Significant
BET Surface Area N2 Isotherm at 77 K.

decrease (~800 m2/g) confirms

pore occupancy.

IR Spectroscopy

ATR-FTIR.

Disappearance of C=C stretch
(~1630 cm~1). Appearance of
C-S stretch (weak, 600-800

cm™1).

Troubleshooting Guide

 Issue: Loss of Crystallinity.

o Cause: Synthesis temperature too high (>120°C) caused vinyl polymerization during MOF
growth, disrupting the lattice.

o Solution: Lower synthesis T to 85-100°C and extend time. Add a radical inhibitor (e.g.,
hydroquinone) during solvothermal synthesis (trace amounts).

¢ Issue: Low Drug Loading.
o Cause: Steric hindrance at the node.

o Solution: Use a longer linker for the thiol drug (e.g., PEG-thiol spacer) to reach the vinyl
group more easily.
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Issue: Vinyl Group "Missing" in NMR.

o Cause: The vinyl group may have reacted with the amine of DMF (unlikely but possible) or
polymerized.

o Solution: Ensure fresh DMF is used and avoid strong bases during washing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 3. sciforum.net [sciforum.net]

e To cite this document: BenchChem. [Application Note: Reticular Design with 2-
Vinylisonicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b6320025#2-vinylisonicotinic-acid-as-mof-linker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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